Chemical properties of 3-(Bis(tert-butoxycarbonyl)amino)propanal
Chemical properties of 3-(Bis(tert-butoxycarbonyl)amino)propanal
An In-Depth Technical Guide to 3-(Bis(tert-butoxycarbonyl)amino)propanal: Properties, Synthesis, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Introduction: A Trifunctional Synthon for Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for versatile and precisely functionalized building blocks is paramount. 3-(Bis(tert-butoxycarbonyl)amino)propanal is a specialized chemical reagent of significant interest. Its structure is characterized by a three-carbon backbone featuring a terminal aldehyde, with the nitrogen on the 3-position protected by two tert-butoxycarbonyl (Boc) groups. This unique arrangement makes it a trifunctional synthon, offering a reactive aldehyde handle for carbon-carbon or carbon-nitrogen bond formation, while the N,N-bis(Boc) moiety serves as a stable, sterically hindered protecting group for the primary amine.
This guide provides a comprehensive technical overview of the chemical properties, reactivity, synthesis, and key applications of 3-(Bis(tert-butoxycarbonyl)amino)propanal, designed for researchers and scientists who require a deep, functional understanding of this valuable synthetic intermediate.
Section 1: Core Chemical Properties & Stability
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the physicochemical, spectroscopic, and stability characteristics of 3-(Bis(tert-butoxycarbonyl)amino)propanal.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 289.33 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone. Poorly soluble in water. |
| Boiling/Melting Point | Not reported. Expected to have a relatively high boiling point and may decompose upon distillation. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
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¹H NMR (CDCl₃, 400 MHz):
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δ 9.75-9.80 (t, 1H): The characteristic signal for the aldehyde proton (-CHO).
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δ 3.80-3.90 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N).
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δ 2.70-2.80 (t, 2H): Methylene protons alpha to the aldehyde carbonyl (-CH₂-CHO).
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δ 1.95-2.05 (m, 2H): The central methylene protons (-CH₂-CH₂-CH₂-).
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δ 1.45-1.50 (s, 18H): A large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~201 ppm: Aldehyde carbonyl carbon.[1]
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δ ~153 ppm: Carbonyl carbons of the two Boc groups.
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δ ~83 ppm: Quaternary carbons of the two tert-butyl groups.
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δ ~45 ppm: Methylene carbon attached to the nitrogen.
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δ ~42 ppm: Methylene carbon alpha to the aldehyde.
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δ ~28 ppm: Methyl carbons of the tert-butyl groups.
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δ ~25 ppm: Central methylene carbon.
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Infrared (IR) Spectroscopy (Neat):
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~2980, 2930 cm⁻¹: C-H stretching of alkyl groups.
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~2820, 2720 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi doublet).
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~1730 cm⁻¹: Strong C=O stretching of the aldehyde.
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~1700 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).
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~1150-1250 cm⁻¹: C-O stretching.
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Reactivity & Chemical Stability
The reactivity of 3-(Bis(tert-butoxycarbonyl)amino)propanal is dominated by its two key functional groups.
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The Aldehyde Moiety: The aldehyde is a highly electrophilic functional group, susceptible to nucleophilic attack.[2] Its reactivity is generally greater than that of ketones due to reduced steric hindrance and the absence of a second electron-donating alkyl group.[3] It readily undergoes:
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Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and cyanides.
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Reductive Amination: Formation of a new C-N bond by reaction with a primary or secondary amine, followed by reduction.
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Wittig Reaction: Conversion to an alkene.
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Oxidation: Easily oxidized to the corresponding carboxylic acid. This necessitates the use of mild oxidizing agents during its synthesis and careful handling to prevent air oxidation.
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Reduction: Can be reduced to the corresponding primary alcohol, 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄).
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The N,N-Bis(Boc) Moiety: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] The N,N-bis(Boc) structure provides exceptional stability and steric bulk.
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Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[4]
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Deprotection: The Boc groups are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in dioxane or methanol.[5] This acidic lability makes it an excellent orthogonal protecting group in multi-step syntheses.[4]
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Storage and Handling: Due to the aldehyde's sensitivity to oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated).[6] Exposure to air and light should be minimized.
Section 2: Synthesis and Purification Protocol
3-(Bis(tert-butoxycarbonyl)amino)propanal is not commonly available commercially and is typically synthesized in a two-step sequence from 3-amino-1-propanol.
Synthetic Strategy Workflow
The overall strategy involves the exhaustive protection of the amino group of 3-amino-1-propanol, followed by the mild oxidation of the primary alcohol to the desired aldehyde.
Caption: Synthetic workflow for 3-(Bis(tert-butoxycarbonyl)amino)propanal.
Experimental Protocol 1: Synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol
This procedure is adapted from standard N-Boc protection protocols.[7]
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Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
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Reagent Addition: Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in DCM dropwise to the stirred solution over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a colorless oil.
Experimental Protocol 2: Oxidation to 3-(Bis(tert-butoxycarbonyl)amino)propanal
This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation.
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Setup: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the starting alcohol, 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol (1.0 eq), in anhydrous DCM.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 1.5x the weight of DMP used). Stir until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure aldehyde.
Section 3: Applications in Synthetic Chemistry
The primary utility of 3-(Bis(tert-butoxycarbonyl)amino)propanal is as a building block to install a protected 3-aminopropyl moiety onto a target molecule. This is most commonly achieved via reductive amination.
Workflow Example: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde and is tolerant of slightly acidic conditions that favor iminium ion formation.
Caption: General workflow for reductive amination using the title compound.
Experimental Protocol 3: Reductive Amination with a Model Amine
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Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and 3-(Bis(tert-butoxycarbonyl)amino)propanal (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.
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Iminium Formation: If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the consumption of the limiting reagent.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired tertiary or secondary amine.
Conclusion
3-(Bis(tert-butoxycarbonyl)amino)propanal emerges as a highly valuable, albeit specialized, synthetic intermediate. Its chemical architecture provides a unique combination of a reactive aldehyde for molecular elaboration and a robust, sterically demanding N,N-bis(Boc) protecting group. The protocols and data presented in this guide demonstrate its accessibility through a straightforward synthetic sequence and its utility in cornerstone synthetic transformations like reductive amination. For researchers in medicinal chemistry and complex molecule synthesis, a firm grasp of this reagent's properties and handling provides a reliable method for the strategic introduction of the 3-aminopropyl synthon, streamlining the path to novel molecular targets.
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A comprehensive list of authoritative sources is provided below for further verification and exploration.
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